4-Methyl-3-(2-methylprop-1-en-1-yl)pyridine
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Overview
Description
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of a methyl group at the 4-position and a 2-methyl-1-propenyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and other advanced techniques may be employed to optimize the reaction conditions and minimize by-products. The use of automated systems and real-time monitoring can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine ring can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, which lacks the methyl and propenyl substituents.
4-Methylpyridine: A derivative with only a methyl group at the 4-position.
3-(2-Methyl-1-propenyl)pyridine: A derivative with only the propenyl group at the 3-position.
Uniqueness
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)-(9CI) is unique due to the presence of both the methyl and propenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
111422-56-1 |
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Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-methyl-3-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-7H,1-3H3 |
InChI Key |
ZFRAFGDYNFRVDY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)C=C(C)C |
Canonical SMILES |
CC1=C(C=NC=C1)C=C(C)C |
Synonyms |
Pyridine, 4-methyl-3-(2-methyl-1-propenyl)- (9CI) |
Origin of Product |
United States |
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